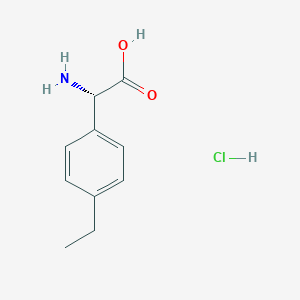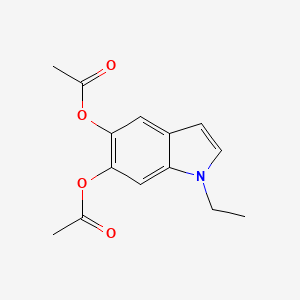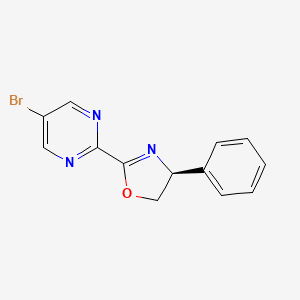
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-Amino-2-(4-ethylphenyl)acetic acid, which is characterized by the presence of an amino group, a carboxyl group, and an ethyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-ethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding α-amino nitrile.
Hydrolysis: The α-amino nitrile is then hydrolyzed under acidic conditions to yield (S)-2-Amino-2-(4-ethylphenyl)acetic acid.
Salt Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
(S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a chiral auxiliary in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chiral center allows for enantioselective interactions, which can be crucial for its biological activity.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-phenylacetic acid hydrochloride: Lacks the ethyl substitution on the phenyl ring.
(S)-2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Contains a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group in (S)-2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different pharmacological or chemical properties.
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(4-ethylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-7-3-5-8(6-4-7)9(11)10(12)13;/h3-6,9H,2,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
InChI 键 |
FSNGHHCXIMCMJG-FVGYRXGTSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)



![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)

![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)
![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-one](/img/structure/B12948348.png)
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)


